Lenvatinib mesilate (Lenvatinib) is a synthetic, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that selectively inhibits the kinase activity of a range of receptor tyrosine kinases (RTKs). [, , , ] These RTKs include vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor α (PDGFRα), RET, and KIT. [, , , , ] This broad spectrum of targeted inhibition makes Lenvatinib a valuable tool in scientific research, particularly in studying tumor angiogenesis and exploring potential therapeutic interventions for various cancers. [, , ]
Lenvatinib was developed by Eisai Co., Ltd., and received its first approval from the U.S. Food and Drug Administration in 2015 for the treatment of differentiated thyroid cancer. Its development was based on the need for effective therapies targeting specific pathways in cancer progression.
Lenvatinib is classified as an antineoplastic agent, specifically a tyrosine kinase inhibitor. It targets several kinases, including vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, fibroblast growth factor receptors (FGFR) 1 to 4, platelet-derived growth factor receptor alpha (PDGFRα), and RET proto-oncogene.
The synthesis of Lenvatinib involves several steps utilizing various chemical reactions to obtain the final product.
Lenvatinib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is C_22H_19N_3O_4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Lenvatinib's synthesis involves several key reactions:
The reactions are typically carried out under controlled temperatures and pressures to maximize yield and purity. For example, one method involves heating at reflux for several hours followed by recrystallization to isolate the final product .
Lenvatinib exerts its therapeutic effects primarily through the inhibition of receptor tyrosine kinases involved in tumor angiogenesis and growth signaling pathways.
The melting point of Lenvatinib is around 150–155 °C, indicating good thermal stability during storage and handling .
Lenvatinib is primarily used in oncology for:
Lenvatinib (C~21~H~19~ClN~4~O~4~) is a quinoline-derived small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) through competitive ATP-binding site occupation. Its molecular structure features a carboxamide group and methoxyquinoline core, enabling unique interactions with kinase domains [4] [7].
Lenvatinib binds vascular endothelial growth factor receptors (VEGFR1–3) with sub-nanomolar affinity. X-ray crystallography reveals that the quinoline N1 atom forms a critical hydrogen bond with the hinge region residue Ala564 in VEGFR2, while ureido groups engage in electrostatic interactions with Glu531 and Asp641 of the DFG motif [4] [5]. This binding stabilizes the kinase in an inactive conformation, preventing ATP access and subsequent autophosphorylation. The ligand's hydrophobic moieties interact with five spine residues and the glycine-rich loop (Phe489), creating a binding energy profile superior to first-generation VEGFR inhibitors [4] [8].
Unlike selective FGFR inhibitors, lenvatinib inhibits FGFR1–4 through type I½A binding kinetics. Half-maximal inhibitory concentrations (IC~50~) range from 22 nM (FGFR1) to 8.2 nM (FGFR2), attributed to its flexible binding mode accommodating gatekeeper variations [2] [4]. The drug's quinoline core penetrates the hydrophobic back pocket of FGFR2, allowing efficacy against resistance-conferting mutations like N549H and V564F [5]. Comparative analyses show 3-fold higher FGFR2 affinity versus sorafenib due to lenvatinib's additional interaction with the molecular brake region (Glu565) [5] [7].
Lenvatinib concurrently inhibits PDGFRα (IC~50~ = 29 nM), RET (IC~50~ = 6.4 nM), and KIT (IC~50~ = 85 nM) through conserved binding mechanisms. The drug's cyclopropylureido group inserts into the hydrophobic cleft of RET, disrupting downstream signalosome assembly [1] [2]. Synergistic pathway blockade occurs via:
Lenvatinib abrogates VEGF-driven angiogenesis through multi-tiered mechanisms:
In vivo models demonstrate 90% reduction in microvessel density versus controls, correlating with diminished vascular endothelial growth factor-A (VEGF-A) secretion [2] [6].
Concurrent FGFR/PDGFRα inhibition remodels the tumor stroma by:
Rabbit osteoarthritis models reveal that lenvatinib significantly inhibits synovitis and cartilage degeneration through FGFR/VEGFR dual blockade, confirming stromal-modifying effects beyond oncology [8].
Lenvatinib's RET inhibition (K~i~ = 1.5 nM) disrupts multiple oncogenic pathways:
Notably, lenvatinib maintains efficacy against solvent-front RET mutations that confer resistance to selective inhibitors [4].
Lenvatinib exhibits nanomolar potency against primary oncology targets, with differential affinity across kinase families:
Table 1: Lenvatinib Inhibition Constants for Key Kinase Targets
Target | IC₅₀ (nM) | Kᵢ (nM) | Method |
---|---|---|---|
VEGFR1 (FLT1) | 4.7 | 1.3 | ELISA/MSA |
VEGFR2 (KDR) | 3.0 | 0.74 | Off-chip MSA |
VEGFR3 (FLT4) | 2.3 | 0.71 | Cellular assay |
FGFR1 | 61 | 221 | Mobility shift |
FGFR2 | 27 | 8.2 | Kinase activity |
FGFR3 | 52 | 151 | Phospho-ELISA |
FGFR4 | 43 | N.D. | Radioactive assay |
RET | 6.4 | 1.5 | Dixon plot analysis |
PDGFRα | 29 | N.D. | Fluorescence polar. |
KIT | 85 | 11 | ATP-competitive |
Data compiled from enzymatic and cellular assays [2] [4]
Lenvatinib demonstrates distinct pharmacologic advantages over comparator TKIs:
Table 2: Comparative Binding Affinities of Multi-Kinase Inhibitors
Target | Lenvatinib Kᵢ (nM) | Sorafenib Kᵢ (nM) | Selectivity Ratio (Lenv/Sora) |
---|---|---|---|
VEGFR2 | 0.74 | 9.0 | 12.2× |
FGFR1 | 221 | >10,000 | >45× |
RET | 1.5 | 47 | 31× |
PDGFRβ | >1,000 | 22 | <0.02× |
RAF1 | >10,000 | 6 | >1,666× |
Data derived from kinase profiling studies [1] [4] [7]
Key differentiators include:
Structural dynamics underlie these differences: Lenvatinib's methoxyquinoline group enables deeper hydrophobic pocket penetration than sorafenib's pyridine core, while its carboxamide forms additional H-bonds with conserved kinase residues [4] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: